Benzoisothiazol-3-one-13C6

Description

Significance of Isotopic Labeling in Chemical and Mechanistic Studies

Isotopic labeling is a powerful and indispensable technique in scientific research, allowing scientists to trace the journey of atoms through chemical reactions, biological pathways, and environmental systems. mdpi.comcymitquimica.com By replacing an atom with its heavier, non-radioactive (stable) isotope, such as replacing carbon-12 with carbon-13, a molecule is "tagged" without significantly altering its chemical properties. nih.gov This labeled molecule behaves almost identically to its unlabeled version but is easily distinguishable by mass-sensitive analytical instruments like mass spectrometers. nih.gov

The significance of this technique lies in its ability to provide unambiguous insights into complex processes. researchgate.netnsf.gov In mechanistic studies, isotopic labeling helps elucidate reaction pathways by identifying bond-breaking and bond-forming steps and tracking the transformation of substrates into products. nih.govresearchgate.net It is crucial for understanding enzyme mechanisms, catalytic cycles, and the biosynthesis of natural products. nih.govtheclinivex.com Furthermore, in quantitative analysis, isotopically labeled compounds are the gold standard for use as internal standards, as they can accurately correct for sample loss during preparation and analysis, leading to highly precise measurements. nih.gov This precision is vital in fields ranging from metabolomics and drug development to environmental monitoring. mdpi.comnsf.gov

Overview of Benzoisothiazol-3-one-13C6 as a Research Tool

This compound functions primarily as an internal standard in analytical research for the detection and quantification of its unlabeled analogue, 1,2-benzisothiazolin-3-one (BIT). mdpi.comresearchgate.netnih.gov BIT is a common antimicrobial agent used as a preservative in a vast array of consumer products, including paints, adhesives, cleaning agents, and cosmetics. nih.govresearchgate.net Its widespread use leads to its presence as an environmental contaminant, making accurate measurement essential for exposure and risk assessment studies. nih.govresearchgate.net

The use of this compound is critical in these analyses. For instance, in a 2019 study on chemical additives in consumer products in Korea, researchers used this compound as an internal standard to quantify concentrations of BIT in products like laundry detergents and fabric softeners using liquid chromatography-high resolution mass spectrometry (LC-HRMS). mdpi.comresearchgate.netnih.gov By adding a known amount of the labeled compound to each sample, the researchers could achieve accurate quantification, even when analyzing complex product matrices. researchgate.net The synthesis of this labeled compound, sometimes involving intermediates like 2,2'-Dithiodibenzoyl-13C12 Chloride, is a key step in making this research possible. theclinivex.com

Below is an interactive data table detailing the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C[13C]₆H₅NOS | rsc.org |

| Molecular Weight | 157.14 g/mol | rsc.org |

| CAS Number | 1329616-16-1 | nih.gov |

| Appearance | Neat (Individual form) | |

| Primary Application | Internal Standard, Environmental Analysis | researchgate.net |

You can filter the table by clicking on the column headers.

Scope and Objectives of Current Research Trajectories

The main objective of research utilizing this compound is to enhance the understanding of the environmental fate, transport, and toxicology of the widely used biocide, BIT. Given that BIT is frequently detected in various environmental compartments and consumer goods, a primary research trajectory involves developing more robust and accurate analytical methods for its quantification. researchgate.netnih.gov this compound is central to this effort, serving as an ideal internal standard to ensure data reliability in complex matrices.

A significant future research direction is the use of this compound in tracer studies to elucidate the degradation pathways of BIT in the environment. Studies have already investigated the dissipation of BIT in soils and its uptake by plants, identifying biological degradation as a key mechanism. nsf.gov By using the ¹³C₆-labeled version, researchers can unequivocally track the core benzisothiazolinone structure through various transformation processes in soil, water, and biological systems. This allows for the confident identification of metabolites and degradation products, which is crucial for a complete environmental risk assessment. Such studies help to distinguish the metabolic products of the contaminant from the complex background of natural organic matter, a task that is often challenging with unlabeled compounds.

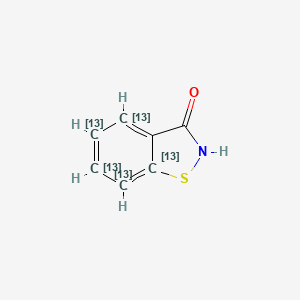

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSMPAJRVJJAGA-ZFKNMOOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)C(=O)NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoisothiazol 3 One 13c6

Strategies for 13C Isotope Incorporation

The foundational aspect of synthesizing Benzoisothiazol-3-one-13C6 lies in the strategic incorporation of six carbon-13 atoms into the benzene (B151609) ring of the molecule. This is typically achieved by starting with a commercially available, highly enriched 13C-labeled precursor.

Selection of 13C-Enriched Starting Materials

The choice of the initial 13C-labeled starting material is paramount and is guided by commercial availability, cost, and the efficiency of subsequent chemical transformations. For the synthesis of a uniformly labeled benzene ring (a ¹³C₆-moiety), precursors such as [¹³C₆]-benzene or [¹³C₆]-aniline are the most logical choices. These materials provide the fully labeled aromatic core upon which the thiazole (B1198619) ring can be constructed.

For instance, the synthesis of various [¹³C₆]-labeled phenethylamine (B48288) derivatives has been successfully demonstrated using [¹³C₆]-phenol as the starting material, highlighting the feasibility of multi-step syntheses from simple, commercially available labeled aromatics. nih.gov Similarly, [¹³C₆]-aniline is a versatile precursor, as demonstrated in the multi-step synthesis of [¹³C₆]3,4-diaminobenzoic acid. wikipedia.orggoogle.comgoogle.comrsc.orgresearchgate.net

| 13C-Enriched Starting Material | Typical Isotopic Enrichment (%) | Key Advantages | Potential Synthetic Routes |

|---|---|---|---|

| [¹³C₆]-Benzene | >99 | Fundamental building block for various aromatic compounds. | Friedel-Crafts reactions, nitration followed by reduction to aniline (B41778) derivatives. |

| [¹³C₆]-Aniline | >99 | The amino group is a versatile handle for diazotization and Sandmeyer reactions. | Conversion to diazonium salts for the introduction of chloro, cyano, or other functional groups. |

| [¹³C₆]-Phenol | >99 | Can be converted to anilines or other functionalized aromatics. nih.gov | Nitration, reduction, and subsequent functional group interconversions. nih.gov |

Regioselective Labeling Approaches

For this compound, the goal is uniform labeling of the benzene ring, so regioselective labeling is not the primary concern. However, the principles of regioselective synthesis are crucial in the subsequent functionalization of the [¹³C₆]-aromatic ring to ensure the correct placement of substituents for the formation of the benzisothiazolone core. The synthetic design must control the introduction of functional groups at the ortho positions to facilitate the final cyclization step.

Chemical Reaction Pathways for Synthesis

The synthesis of the benzisothiazolone core can be approached through several established chemical pathways. When adapted for the synthesis of the 13C-labeled analogue, these routes must be efficient to maximize the incorporation of the expensive isotope.

Cyclization Reactions for Benzisothiazolone Core Formation

The key step in the synthesis is the formation of the isothiazolone (B3347624) ring. A common and effective method is the oxidative cyclization of 2-mercaptobenzamides. This intramolecular reaction forms the crucial S-N bond to yield the benzisothiazolone ring system. The reaction can be promoted by various oxidizing agents or catalysts.

Precursor Transformation and Derivatization (e.g., from o-chlorobenzonitrile, 2,2′-dithiodibenzoic acid)

Two primary routes for the synthesis of unlabeled benzisothiazolinone can be adapted for the 13C-labeled version, each starting from a different precursor derived from a [¹³C₆]-aromatic starting material.

Route A: From [¹³C₆]-o-chlorobenzonitrile

This pathway begins with the conversion of a suitable [¹³C₆]-aromatic precursor to [¹³C₆]-o-chlorobenzonitrile. A plausible synthetic sequence starts with [¹³C₆]-aniline, which is converted to [¹³C₆]-o-toluidine. The amino group of [¹³C₆]-o-toluidine can then be replaced by a chlorine atom via the Sandmeyer reaction to produce [¹³C₆]-o-chlorotoluene. orgsyn.org Subsequent ammoxidation of [¹³C₆]-o-chlorotoluene can then yield [¹³C₆]-o-chlorobenzonitrile. google.comgoogle.comrsc.orgsemanticscholar.orgresearchgate.net

The resulting [¹³C₆]-o-chlorobenzonitrile is then reacted with a sulfur source, such as sodium hydrosulfide (B80085), to introduce the thiol group, followed by cyclization to form the benzisothiazolone ring.

Route B: From [¹³C₆]-2,2′-dithiodibenzoic acid

This classic route involves the synthesis of [¹³C₆]-2,2′-dithiodibenzoic acid as a key intermediate. Starting from [¹³C₆]-aniline, it can be converted to [¹³C₆]-anthranilic acid. Diazotization of [¹³C₆]-anthranilic acid followed by reaction with a disulfide source yields [¹³C₆]-2,2′-dithiodibenzoic acid. researchgate.netgoogle.com This intermediate is then typically converted to the corresponding dithiobis(benzoyl chloride) and subsequently reacted with an ammonia (B1221849) source to effect cyclization and formation of the benzisothiazolone ring.

| Synthetic Route | [¹³C₆]-Precursor | Key Intermediates | Key Reactions | Reference |

|---|---|---|---|---|

| Route A | [¹³C₆]-o-chlorobenzonitrile | [¹³C₆]-o-toluidine, [¹³C₆]-o-chlorotoluene, [¹³C₆]-o-mercaptobenzonitrile | Sandmeyer Reaction, Ammoxidation, Thiolation, Cyclization | wikipedia.orggoogle.comrsc.orgorgsyn.orgsemanticscholar.orgresearchgate.net |

| Route B | [¹³C₆]-2,2′-dithiodibenzoic acid | [¹³C₆]-anthranilic acid, [¹³C₆]-dithiobis(benzoyl chloride) | Diazotization, Dithionation, Amidation, Cyclization | researchgate.netgoogle.com |

Optimization of Synthetic Conditions

Key optimization parameters include:

Reaction Temperature and Time: Fine-tuning these parameters can minimize side reactions and decomposition of intermediates, thereby improving the yield. For instance, in reductive cyclization reactions, temperature can significantly impact product formation.

Catalyst Selection and Loading: In steps like the Sandmeyer reaction and ammoxidation, the choice of catalyst and its concentration are critical for achieving high conversion and selectivity.

Solvent and Reagent Purity: The use of high-purity solvents and reagents is essential to avoid the introduction of impurities that could complicate purification and lower the yield.

Purification Methods: Efficient purification techniques, such as chromatography and recrystallization, are necessary to isolate the desired labeled product with high chemical and isotopic purity.

For labeling experiments in biological systems, the optimization of the administration of the labeled precursor, including dosage, duration, and route, is also a critical consideration to achieve maximal incorporation into the target molecules. biorxiv.org

Reaction Parameters (Temperature, Pressure, Solvent)

The reaction conditions for the synthesis of the benzoisothiazol-3-one scaffold are crucial for achieving high yields and purity. These parameters are directly applicable to the synthesis of the 13C6 labeled variant.

Several synthetic strategies involve the cyclization of precursors like 2-mercaptobenzamides or the reaction of 2-halobenzamides with a sulfur source. nih.govmdpi.com For instance, in one synthetic approach, the reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide is carried out at a temperature range of 90-160°C, with a preferred range of 90-120°C. google.com The subsequent cyclization reaction to form the isothiazolinone ring is conducted at a much lower temperature, typically between 0-20°C, with an optimal range of 5-15°C. google.com The reaction time for these processes can vary significantly, from 1 to 40 hours, depending on the specific reagents and temperature used. google.com

The choice of solvent is also a critical parameter. For the initial reaction, solvents like dimethylformamide (DMF) or N-methylpyrrolidone are utilized. google.com In other methods, a range of solvents can be employed, including hydrocarbons (n-hexane, toluene), halogenated hydrocarbons (methylene chloride, 1,2-dichloroethane), and alcohols (methanol, ethanol). google.com The use of water as a solvent has also been reported, which can simplify product purification. researchgate.net The pressure for these reactions is typically atmospheric, although specific applications might vary.

Interactive Data Table: Reaction Parameters for Benzoisothiazol-3-one Synthesis

| Parameter | Range | Preferred/Optimal | Solvent(s) |

| Temperature | -20°C to 170°C | 0°C to 80°C | Toluene, Methanol, Water, DMF |

| Pressure | Atmospheric | Atmospheric | N/A |

| Reaction Time | 1 to 40 hours | 6 to 9 hours | Dependent on other parameters |

Catalyst and Reagent Selection

The selection of catalysts and reagents is fundamental to the efficiency and selectivity of the synthesis of the benzoisothiazol-3-one core structure.

Transition-metal catalysts, particularly copper-based catalysts, are frequently employed. organic-chemistry.org For example, Cu(I)-catalyzed intramolecular N-S bond formation is a key method starting from 2-mercaptobenzamides. mdpi.com Other copper salts like CuCl and CuI have also been utilized in cascade reactions involving 2-bromobenzamides and a sulfur source like potassium thiocyanate (B1210189) (KSCN) or carbon disulfide (CS2). nih.gov In some cases, ligands such as L-proline or 1,10-phenanthroline (B135089) are used to enhance the catalytic activity. nih.gov Cobalt catalysts have also been shown to be effective in facilitating intramolecular S-N bond formation in water. researchgate.net

The primary reagents depend on the chosen synthetic route. Common starting materials for the unlabeled synthesis, which would be substituted with their 13C6-labeled counterparts, include 2-mercaptobenzamides, 2-halobenzamides (e.g., 2-bromobenzamides), and o-chlorobenzonitrile. nih.govmdpi.comgoogle.com Reagents that provide the sulfur atom for the isothiazole (B42339) ring include elemental sulfur (S8), potassium thiocyanate (KSCN), and carbon disulfide (CS2). nih.govmdpi.com In other methods, chlorine gas is used as a reagent in the cyclization step. google.com Electrochemical synthesis has also been reported, using tetrabutylammonium (B224687) bromide as an additive. nih.govmdpi.com

Interactive Data Table: Catalysts and Reagents for Benzoisothiazol-3-one Synthesis

| Role | Examples |

| Catalysts | Cu(I) salts (CuCl, CuI), Cobalt complexes |

| Ligands | L-proline, 1,10-phenanthroline |

| Starting Materials | 2-mercaptobenzamides, 2-halobenzamides, o-chlorobenzonitrile |

| Sulfur Sources | Elemental Sulfur (S8), KSCN, CS2, Anhydrous Sodium Hydrosulfide |

| Other Reagents | Chlorine, Tetrabutylammonium bromide (for electrochemical synthesis) |

Isolation and Purification Techniques for Labeled Compound

The isolation and purification of this compound from the reaction mixture are critical to obtaining a high-purity product. The techniques employed are standard laboratory procedures applicable to the purification of organic compounds.

Following the completion of the reaction, the crude product is typically isolated through crystallization. google.comgoogle.com This may involve cooling the reaction mixture or adding an anti-solvent to induce precipitation. The crude product can then be collected by filtration.

For further purification, recrystallization is a common method. google.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of purer crystals. An alternative or additional purification step is extraction. google.com This technique separates the desired product from impurities by partitioning it between two immiscible solvents.

In some synthetic procedures, an alkali wash followed by acidification is used for purification. google.com The crude product is dissolved in an alkaline solution (e.g., sodium hydroxide) and then re-precipitated by adding an acid (e.g., hydrochloric acid), which helps to remove acid-insoluble and base-insoluble impurities. google.com The final product's identity and purity are typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. google.com

Advanced Analytical Characterization of this compound

This compound is a stable isotope-labeled form of Benzoisothiazol-3-one (BIT), an organic heterobicyclic compound widely used as a biocide. nih.govguidechem.com The incorporation of six carbon-13 (¹³C) atoms into the benzene ring of the molecule makes it an invaluable tool in advanced analytical chemistry, particularly for applications requiring high precision and accuracy. lgcstandards.comlgcstandards.com This article focuses on the sophisticated analytical techniques used to characterize this labeled compound.

Advanced Analytical Characterization of Benzoisothiazol 3 One 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a crucial role in the analysis of Benzoisothiazol-3-one-13C6. researchgate.net Both ¹³C and ¹H NMR are employed to confirm the identity and purity of the compound. lgcstandards.com

¹³C NMR for Isotopic Enrichment and Structural Elucidation

¹³C NMR spectroscopy is fundamental for verifying the isotopic enrichment of this compound. frontiersin.org By analyzing the ¹³C NMR spectrum, the percentage of ¹³C atoms at specific positions within the molecule can be determined. For instance, a certificate of analysis for a batch of this compound showed an isotopic purity of 99.8%, with the distribution of carbon isotopes detailed as 99.76% for ¹³C₆. lgcstandards.com Another analysis reported an isotopic purity of 98.3%, with the ¹³C₆ component at 92.55%. lgcstandards.com This high level of enrichment is crucial for its use as an internal standard. chembk.com

The chemical shifts in the ¹³C NMR spectrum also provide definitive structural information. The aromatic carbons of the benzisothiazole ring system exhibit signals in the characteristic aromatic region, while the carbonyl carbon shows a distinct downfield shift. For the unlabeled analogue, 1,2-Benzisothiazol-3(2H)-one, typical ¹³C NMR chemical shifts (in CDCl₃) are observed at approximately 120.75, 124.31, 125.24, 125.90, 131.65, 144.89, and 169.08 ppm. nih.gov The presence of the six ¹³C isotopes in the labeled compound will result in a significantly enhanced signal for the benzene (B151609) ring carbons.

Table 1: Representative ¹³C NMR Data for Unlabeled 1,2-Benzisothiazol-3(2H)-one

| Chemical Shift (ppm) | Assignment (Tentative) |

|---|---|

| 120.75 | Aromatic CH |

| 124.31 | Aromatic CH |

| 125.24 | Aromatic CH |

| 125.90 | Aromatic CH |

| 131.65 | Aromatic Quaternary C |

| 144.89 | Aromatic Quaternary C |

| 169.08 | Carbonyl C=O |

Data sourced from a JEOL 100.40 MHz instrument with CDCl₃ as the solvent. nih.gov

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy is used to analyze the proton environments within the molecule, confirming the structural integrity of the compound. charite.de The ¹H NMR spectrum of this compound is expected to be very similar to its unlabeled counterpart, showing signals corresponding to the aromatic protons. chemicalbook.com For the unlabeled compound in CDCl₃, a complex multiplet is typically observed in the aromatic region, for example, between 7.41 and 8.09 ppm. nih.gov In DMSO-d₆, a different pattern is observed. researchgate.net The integration of these signals helps to confirm the number of protons present in the molecule.

Table 2: Representative ¹H NMR Data for Unlabeled 1,2-Benzisothiazol-3(2H)-one

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

|---|---|---|

| 7.41 - 7.67 | m | Aromatic Protons |

| 8.06 - 8.09 | m | Aromatic Protons |

Data sourced from a JEOL 400 MHz instrument with CDCl₃ as the solvent. nih.gov

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguous assignment of ¹H and ¹³C signals. researchgate.netnanalysis.com

HSQC correlates proton and carbon signals that are directly bonded (¹JCH coupling). nanalysis.comcolumbia.edu This is particularly useful for assigning which proton is attached to which carbon in the benzene ring. nanalysis.com

HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH couplings). columbia.edu This technique is invaluable for confirming the connectivity of the molecule, including the assignment of quaternary carbons by observing their correlations with nearby protons. wisc.edu

For this compound, these techniques would definitively link the proton and carbon signals of the benzene ring, solidifying the structural assignment and confirming the location of the isotopic labels. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for the analysis of this compound, providing information on its molecular weight, elemental composition, and utility in quantitative studies. lgcstandards.com

Isotopic Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving highly accurate and precise quantification of analytes. researchgate.net this compound is specifically designed for this purpose, serving as an ideal internal standard for the quantification of unlabeled Benzoisothiazol-3-one (BIT). researchgate.netmdpi.com

In an IDMS workflow, a known amount of this compound is added to a sample containing an unknown amount of BIT. nih.gov The sample is then analyzed by a mass spectrometer, typically coupled with a chromatographic separation technique like HPLC. researchgate.net Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute and experience the same ionization efficiency and potential matrix effects. researchgate.net The mass spectrometer, however, can distinguish between them based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte (BIT) to that of the internal standard (this compound), the concentration of BIT in the original sample can be calculated with high accuracy. nih.gov This approach effectively corrects for sample loss during preparation and instrumental variability. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). youtube.comalgimed.com This capability allows for the unambiguous determination of a compound's elemental composition. measurlabs.comyoutube.com For this compound, HRMS is used to confirm its molecular formula, C¹³C₆H₅NOS. lgcstandards.com

The theoretical monoisotopic mass of this compound is higher than its unlabeled counterpart due to the six ¹³C atoms. An HRMS instrument can measure this mass with high precision, and the resulting value can be compared to the calculated theoretical mass. nih.gov A close match between the measured and theoretical mass provides strong evidence for the correct molecular formula, confirming both the elemental composition and the successful incorporation of the six ¹³C isotopes. youtube.com This technique is essential for verifying the identity and purity of the labeled standard before its use in quantitative applications. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them in the gas phase and analyzing the resulting product ions. uci.edu In this process, a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺) is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller, characteristic product ions. uci.eduuab.edu These fragments are then analyzed in the second stage of the mass spectrometer, providing a "fingerprint" spectrum that is valuable for structural confirmation.

While specific MS/MS fragmentation data for the 13C6-labeled compound is not extensively published, the fragmentation pattern can be reliably inferred from its unlabeled analogue, 1,2-Benzisothiazolin-3-one. nih.gov The key difference is that fragments containing the six-carbon benzene ring will exhibit a mass increase of 6 Daltons (Da) compared to the unlabeled compound. The molecular weight of this compound is approximately 157.14 g/mol . pharmaffiliates.comlgcstandards.com Analysis of the unlabeled compound (molecular weight ~151 g/mol ) in positive ionization mode shows a prominent precursor ion at a mass-to-charge ratio (m/z) of 152 ([M+H]⁺) and key fragments at m/z 134 and 100. nih.gov

Based on this, the expected fragmentation for this compound would follow a similar pathway, as detailed in the table below.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Description of Fragment |

|---|---|---|

| 158.0 | 136.0 | Loss of ২২ (likely corresponding to the loss of HNCO from the heterocyclic ring, adjusted for ¹³C) |

| 158.0 | 114.0 | Further fragmentation, potentially loss of sulfur |

| 158.0 | 82.0 | Fragment corresponding to the ¹³C₆-labeled benzene ring structure after cleavage |

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities and complex matrices prior to detection.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of isothiazolinones. researchgate.netresearchgate.net This method is widely employed for the quantification of these compounds in diverse samples and is a primary methodology for determining the chemical purity of reference standards like this compound. researchgate.netlgcstandards.com The use of the stable isotope-labeled standard is critical for accurate quantification as it effectively compensates for matrix effects and variations in instrument response. eurisotop.comresearchgate.net

Certificates of Analysis for commercial this compound frequently report purity values determined by HPLC, often exceeding 95% and in some cases reaching as high as 99.84%. lgcstandards.comlgcstandards.com A typical analytical approach involves reverse-phase chromatography.

Table 2: Example HPLC Conditions for Benzisothiazolinone Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, reverse-phase sielc.com |

| Mobile Phase | Gradient of Acetonitrile and Water sielc.com |

| Detection | UV at 275 nm or Mass Spectrometry (MS) sielc.com |

| Flow Rate | 0.5 mL/min sielc.com |

Gas chromatography coupled with mass spectrometry (GC-MS) is another established technique for the analysis of isothiazolinones. researchgate.netnih.gov In GC-MS, the sample is vaporized and separated based on its volatility and interaction with a stationary phase before being detected by a mass spectrometer.

Publicly available GC-MS data for the unlabeled 1,2-Benzisothiazolin-3-one shows a molecular ion peak at an m/z of 151. nih.gov For the isotopically labeled this compound, the molecular ion would be expected at an m/z of 157, reflecting the mass of the six ¹³C atoms. The fragmentation pattern observed in the mass spectrum provides confirmation of the compound's identity.

Table 3: Key GC-MS Peaks for Benzisothiazolinone and Expected Peaks for its ¹³C₆ Analog

| Compound | Main m/z Peaks from NIST Database nih.gov | Expected Corresponding m/z Peaks for ¹³C₆ Analog |

|---|---|---|

| 1,2-Benzisothiazolin-3-one | 151 (Molecular Ion) | 157 |

| 96 | 102 | |

| 69 | 69 (Fragment likely does not contain the benzene ring) |

Purity Assessment and Isotopic Abundance Determination

Verifying the chemical and isotopic purity of a stable isotope-labeled standard is paramount to ensure its suitability for quantitative applications.

The chemical purity of this compound is assessed using a combination of analytical techniques. HPLC is the most common method cited for quantitative purity assessment, with suppliers certifying purity levels of 95% or greater. isotope.comotsuka.co.jp Certificates of Analysis for different batches show purity values such as >95%, 97%, 98%, and 99.84% as determined by HPLC. lgcstandards.comlgcstandards.comlgcstandards.comlgcstandards.com

Other analytical methods are used to confirm the compound's identity and support the purity assessment. These include:

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are used to confirm that the chemical structure is correct. lgcstandards.com

Mass Spectrometry (MS): Confirms the molecular weight of the compound. lgcstandards.com

Thin-Layer Chromatography (TLC): A qualitative method to check for the presence of impurities. lgcstandards.com

Table 4: Summary of Chemical Purity Data from Supplier Certificates of Analysis

| Lot Number | Purity Value | Analytical Method | Source |

|---|---|---|---|

| 15-RIT-55-2 | 98% | HPLC, NMR, MS | lgcstandards.com |

| 11-RIT-173-2 | 97% | HPLC, NMR, MS | lgcstandards.com |

| 3-MGG-87-2 | 98% | NMR, MS, TLC | lgcstandards.com |

Isotopic purity is a critical parameter that defines the percentage of the labeled compound that contains the desired number of stable isotopes. It is verified using mass spectrometry by analyzing the mass distribution of the compound. lgcstandards.comlgcstandards.com This analysis determines the proportion of molecules containing six ¹³C atoms (¹³C₆) relative to those containing fewer (¹³C₀ to ¹³C₅). High isotopic purity is essential to prevent interference from lower-labeled or unlabeled analogues in quantitative assays.

Certificates of Analysis provide detailed mass distribution data, showing the isotopic purity and the relative abundance of each isotopologue. For instance, one batch reported an isotopic purity of 99.8%, with the ¹³C₆ species accounting for 99.76% of the total. lgcstandards.com Another batch showed an isotopic purity of 98.3%, with the ¹³C₆ species at 92.55%. lgcstandards.com

Table 5: Example of Isotopic Purity by Mass Distribution Analysis

| Isotopologue | Normalized Intensity (%) (Lot: 3-MGG-87-2) lgcstandards.com | Normalized Intensity (%) (Lot: 15-RIT-55-2) lgcstandards.com |

|---|---|---|

| ¹³C₀ | 0.14 | 0.10 |

| ¹³C₁ | 0.00 | 0.17 |

| ¹³C₂ | 0.00 | 0.29 |

| ¹³C₃ | 0.00 | 0.22 |

| ¹³C₄ | 0.07 | 0.20 |

| ¹³C₅ | 0.03 | 6.46 |

| ¹³C₆ | 99.76 | 92.55 |

Applications of Benzoisothiazol 3 One 13c6 As an Isotopic Tracer

Elucidation of Chemical Reaction Mechanisms

While specific studies detailing the use of Benzoisothiazol-3-one-13C6 in elucidating reaction mechanisms are not extensively published, its structure is ideally suited for such tasks. The principles of isotopic labeling are fundamental to mechanistic chemistry.

Isotopically labeled compounds like this compound are instrumental in tracing the pathways of atoms during a chemical synthesis. angenechemical.com By incorporating the ¹³C₆-labeled benzisothiazolinone core into a reaction, chemists can precisely follow the carbon backbone of the molecule.

For instance, in oxidation reactions that transform the benzisothiazolinone structure, the ¹³C₆ label serves as a stable marker on the benzene (B151609) portion of the molecule. nih.gov If the molecule is fragmented or functionalized, mass spectrometry can detect which of the resulting products contain the ¹³C₆-labeled ring. This provides definitive evidence of how the parent molecule was transformed, confirming the proposed reaction pathway and identifying intermediate species.

Rearrangement reactions, such as sigmatropic rearrangements, involve the migration of a sigma-bond within a molecule to form a new structure. semanticscholar.orgresearchgate.net These transformations can often proceed through multiple potential pathways. The use of an isotopic tracer like this compound can help differentiate between these possibilities.

In a hypothetical rearrangement involving the isothiazole (B42339) ring, the stable ¹³C₆ label on the fused benzene ring would act as a stationary reference point. Analysis of the product's structure using ¹³C-NMR or mass spectrometry would confirm whether the benzene ring remained intact and unaltered during the rearrangement. This is a key principle in the study of kinetic isotope effects (KIE), where the change in reaction rate upon isotopic substitution can reveal the rate-determining step of a reaction. wikipedia.org

Studies of Degradation Pathways and Environmental Fate (Chemical Transformations)

The environmental fate of the widely used biocide 1,2-benzisothiazolin-3-one (BIT) is a subject of significant research. This compound is a crucial tool in these studies, enabling precise quantification and identification of transformation products derived from the original molecule's core structure.

Studies on the unlabeled analogue, 1,2-benzisothiazolin-3-one (BIT), confirm its susceptibility to photodegradation in aquatic environments when exposed to sunlight or UV irradiation. echemi.comnih.govresearchgate.net Research has shown that the photodegradation process is complex, involving isomerization, oxidation, hydroxylation, and hydrolysis, leading to the formation of numerous photoproducts. researchgate.net

In one study, fourteen distinct photoproducts were identified using advanced mass spectrometry techniques. researchgate.net The use of this compound in such experiments would be invaluable for confirming which of these degradation products originate from the core benzisothiazolinone structure, as any product containing the benzene ring would carry the unique ¹³C₆ mass signature.

| Identified Product | Proposed Formation Process | Significance of ¹³C₆ Label |

|---|---|---|

| Isomer of BIT | Isomerization | Confirms retention of the complete molecular structure. |

| Hydroxy-BIT | Hydroxylation | Traces the fate of the hydroxylated benzene ring. |

| Saccharin (B28170) | Oxidation, Hydrolysis | Provides unambiguous proof of this transformation pathway. |

| 2-Sulfobenzamide | Ring opening, Oxidation | Confirms the benzene ring remains intact after isothiazole ring cleavage. |

| Phenolic and Sulfino-containing compounds | Oxidation, Hydrolysis | Helps identify potentially more toxic daughter products. |

Ozonation and other advanced oxidation processes (AOPs) are effective methods for degrading persistent organic pollutants, including BIT. researchgate.net Studies on the ozonation of unlabeled BIT have demonstrated its efficient removal from water.

A key study identified saccharin as a primary product of ozonation, formed through the sequential oxidation of the sulfur atom in the isothiazole ring. researchgate.net During this process, sulfate (B86663) ions are released into the solution. Using this compound as the starting material would allow researchers to track the formation of ¹³C₆-labeled saccharin, definitively confirming this degradation pathway and enabling precise quantification of the product.

| Parameter | Observation | Role of ¹³C₆ Tracer |

|---|---|---|

| Primary Degradation Product | Saccharin | Confirms the identity and quantifies the yield of the main oxidation product. |

| Mechanism | Sequential oxidation of the sulfur atom, leading to ring transformation. | Verifies that the benzene ring is conserved in the saccharin product. |

| Byproduct | Sulfate ions (SO₄²⁻) | The label is not on the sulfur, but confirms the rest of the molecule's fate. |

| Toxicity of Products | Ozonation markedly decreased the toxicity to zebrafish embryos. | Allows for correlation between the formation of specific ¹³C₆-labeled products and changes in toxicity. |

1,2-benzisothiazolin-3-one is generally considered to be hydrolytically stable, with studies reporting a half-life of over 30 days in typical environmental conditions (pH 4-9). nih.govindustrialchemicals.gov.au This suggests that hydrolysis is a much slower degradation pathway compared to photodegradation or potent oxidative processes. nih.gov

Despite its stability, slow transformation can occur over extended periods or under more extreme pH and temperature conditions. In complex environmental samples, identifying minor hydrolytic products can be challenging. The use of this compound as a tracer would significantly enhance the ability to detect and identify any long-term transformation products containing the benzene ring, even at very low concentrations.

Quantitative Analysis in Complex Matrices

The precise and accurate quantification of chemical substances in complex environmental and biological samples is a significant challenge in analytical chemistry. Matrix effects, where other components in the sample interfere with the analysis, can lead to inaccurate results. Isotope dilution mass spectrometry (IDMS) using stable isotope-labeled internal standards is a powerful technique to overcome these challenges.

This compound serves as an ideal internal standard for the quantification of BIT in various matrices. chembk.com In methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ¹³C₆-BIT is added to a sample at a known concentration before sample preparation and analysis. sigmaaldrich.com Because ¹³C₆-BIT is chemically identical to the analyte (BIT), it experiences the same losses during extraction, cleanup, and ionization in the mass spectrometer. uknml.com By measuring the ratio of the signal from BIT to the signal from ¹³C₆-BIT, analysts can accurately determine the concentration of BIT in the original sample, effectively correcting for matrix effects and variations in instrument response. nih.gov

For instance, in a study developing an analytical method for BIT in rat biological matrices, a similar approach using an internal standard was shown to yield high extraction recovery and minimal matrix effects, demonstrating the reliability of such assays for bioanalysis. nih.gov The use of an internal standard like ¹³C₆-BIT is crucial for achieving the accuracy and precision required in regulatory monitoring and research studies. uknml.com

Table 1: Performance of an Analytical Method Using an Internal Standard for Isothiazolinone Analysis

| Parameter | Plasma | Urine |

|---|---|---|

| Extraction Recovery (%) | 90.8 - 93.5 | 90.4 - 92.7 |

| Matrix Effect (%) | 102 - 108 | 97.8 - 101 |

| Internal Standard Recovery (%) | 99.1 ± 4.54 | Not Specified |

| Internal Standard Matrix Effect (%) | 102 ± 3.50 | Not Specified |

Data adapted from a study on the analytical method development of Benzisothiazolinone in rat biological matrices, illustrating the effectiveness of using an internal standard to ensure reliable bioanalysis. nih.gov

To ensure the precise quantification of BIT, a calibration curve is constructed. uknml.com This involves preparing a series of calibration standards containing known concentrations of BIT and a constant concentration of the internal standard, ¹³C₆-BIT. diva-portal.org The instrument response, specifically the ratio of the analyte peak area to the internal standard peak area, is plotted against the concentration of the analyte. nih.gov

This relationship is typically linear over a specific concentration range and is described by a regression equation. uknml.com This equation is then used to calculate the concentration of BIT in unknown samples based on their measured peak area ratios. The use of ¹³C₆-BIT as an internal standard in the calibration process significantly improves the linearity and reproducibility of the calibration curve, leading to more accurate and reliable quantitative results. uknml.comnih.gov For example, studies have reported achieving good linearity (r ≥ 0.9929) for calibration curves in various biological matrices. nih.gov

Table 2: Example Calibration Curve Parameters for BIT Analysis

| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r) |

|---|---|---|

| Plasma | 2 - 2000 | ≥ 0.9929 |

| Urine | 2 - 2000 | ≥ 0.9929 |

| Tissue Homogenates | 10 - 1000 | ≥ 0.9929 |

This table demonstrates the excellent linearity achieved in calibration curves for the quantification of BIT when using an appropriate internal standard. nih.gov

Tracer in Fundamental Chemical and Material Science Research

Beyond its role in quantitative analysis, this compound has potential applications as a tracer in fundamental research to elucidate chemical pathways and material behaviors.

BIT is used as a biocide and stabilizer in various polymeric materials. isef.net Understanding its fate and degradation pathways within the polymer matrix is crucial for predicting the long-term performance and environmental impact of these materials. ¹³C₆-BIT can be incorporated into polymer formulations as a tracer. amazonaws.com By tracking the ¹³C label over time under various environmental stresses (e.g., UV exposure, heat, humidity), researchers can monitor the degradation of BIT and its interaction with the polymer. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry can be used to identify and quantify the degradation products containing the ¹³C label, providing insights into the mechanisms of polymer degradation and the effectiveness of the stabilizer. chembk.comisef.netmdpi-res.com

The interaction of biocides like BIT with surfaces and interfaces is critical to their function and environmental transport. rsc.orgcsic.es ¹³C₆-BIT can be employed as a tracer to study these interfacial phenomena at a molecular level. For example, in studies of soil or sediment sorption, introducing ¹³C₆-BIT into a system allows for the precise measurement of its partitioning between the solid and aqueous phases. mdpi.com This helps in determining adsorption and desorption coefficients, which are vital for environmental fate modeling. Isotopic labeling avoids the analytical interferences common with unlabeled compounds and provides a clear signal for tracking the molecule's behavior at interfaces. mdpi.com

Mechanistic Insights into Benzoisothiazol 3 One 13c6 Molecular Transformations

Intramolecular Rearrangements and Isomerization Pathways

Isomerases are enzymes that facilitate the conversion of a molecule into one of its isomers through intramolecular rearrangements, where existing bonds are broken and new ones are formed. wikipedia.org In these reactions, the product has the same molecular formula as the substrate but with a different connectivity or spatial arrangement of atoms. wikipedia.org

For heterocyclic compounds like Benzoisothiazol-3-one, potential isomerization pathways can include:

Tautomerization: Shifting of a proton and a double bond. While the specified keto-form (Benzoisothiazol-3-one) is stable, studies can investigate the potential for less stable tautomers under specific conditions.

Geometric Isomerization: In derivatives of the core structure, changes in the spatial arrangement around double bonds (cis-trans or E/Z isomerization) can occur, particularly during photochemical reactions. nih.gov

Structural Isomerization: More complex rearrangements where the ring structure itself is altered. For example, a Claisen rearrangement, which proceeds through a chair transition state, is a type of intramolecular rearrangement that can be catalyzed. wikipedia.org

The use of Benzoisothiazol-3-one-13C6 is critical in these studies. The heavy carbon isotopes act as markers, allowing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to precisely track which atoms move to new positions within the molecule, confirming the proposed rearrangement mechanism.

Ring Opening and Closing Reaction Dynamics

The dynamics of the isothiazole (B42339) ring are central to the reactivity of Benzoisothiazol-3-one. Electrocyclic reactions, a class of pericyclic rearrangements, are a key mechanism where a pi bond is converted into a sigma bond (ring-closing) or vice versa (ring-opening). wikipedia.org These reactions are stereospecific and can be initiated either thermally or photochemically. wikipedia.org

Key aspects of these dynamics include:

Reaction Conditions: The outcome of an electrocyclic reaction is governed by the number of pi electrons involved and the mode of activation. The Woodward-Hoffmann rules predict whether the reaction will proceed through a conrotatory or disrotatory motion of the terminal orbitals, which dictates the stereochemistry of the product. wikipedia.org

Reaction Intermediates: Photochemical ring-opening reactions often proceed through critical geometries known as pericyclic minima in the excited state. nih.gov Advanced techniques like ab initio multiple spawning (AIMS) simulations and ultrafast electron diffraction can be used to model and experimentally observe the structural dynamics on femtosecond timescales, including the passage through conical intersections where the electronic states are coupled. nih.govchemrxiv.org

Application in Synthesis: The thermal ring-opening of related structures like benzocyclobutene produces highly reactive ortho-quinodimethane intermediates that can be trapped by other molecules in subsequent reactions. wikipedia.org

For this compound, studying these dynamics would involve initiating the ring-opening photochemically or thermally and analyzing the resulting products. The 13C6 label would confirm that the benzene (B151609) ring remains intact during the transformation of the heterocyclic portion of the molecule.

Oxidation States and Derivatives (e.g., 1-Oxide Formation)

The sulfur atom in the Benzoisothiazol-3-one ring is susceptible to oxidation, leading to the formation of important derivatives. The primary oxidation products are the 1-oxide and the 1,1-dioxide, each with distinct properties and formation pathways.

Benzoisothiazol-3-one 1-Oxide: This derivative features a single oxygen atom bonded to the sulfur. Its systematic name is 1-Oxo-1,2-dihydro-1H-benzo[d]isothiazol-3-one. clearsynth.com Interestingly, this compound can be formed unexpectedly during the oxidation of benzothiazinone derivatives, which were initially presumed to form sulfones but instead underwent ring contraction to yield the benzisothiazolinone 1-oxide. The isotopically labeled version, this compound 1-Oxide, is used as a labeled antimicrobial agent for research purposes. cymitquimica.compharmaffiliates.com

Benzoisothiazol-3-one 1,1-Dioxide: Further oxidation yields the 1,1-dioxide, which has two oxygen atoms on the sulfur. This compound is widely known as saccharin (B28170). Unlike the 1-oxide, the 1,1-dioxide group in saccharin is highly stable and lacks the photochemical reactivity of the 1-oxide derivative.

One synthetic route to the benzisothiazol-3-one core involves the oxidation of 2-mercaptobenzamide. This reaction can be catalyzed by a Co(III) species, which is formed from the initial oxidation of Co(II) by oxygen. researchgate.net

| Compound | Oxidation State of Sulfur | Molecular Formula (Unlabeled) | Key Features |

|---|---|---|---|

| Benzoisothiazol-3(2H)-one | +2 | C₇H₅NOS | Parent compound, used as an antimicrobial agent. nih.gov |

| Benzoisothiazol-3(2H)-one 1-Oxide | +4 | C₇H₅NO₂S | Formed via oxidation of the sulfur atom; can be a product of ring-contraction from other precursors. |

| Benzoisothiazol-3(2H)-one 1,1-Dioxide (Saccharin) | +6 | C₇H₅NO₃S | Highly stable dioxide; widely used as a non-caloric sweetener. |

Formation and Characterization of Chemical Intermediates and By-products

The transformation of this compound involves the formation of various transient chemical intermediates and stable by-products, the characterization of which is essential for understanding the complete reaction mechanism.

Radical Intermediates: In the synthesis of the benzisothiazol-3-one ring from 2-mercaptobenzamide, a key step is the formation of a thiyl radical intermediate. This radical is generated by the oxidation of the mercaptan, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to close the ring and form the final product. researchgate.net

Excited-State Intermediates: During photochemical reactions like ring-opening, the molecule passes through specific excited-state geometries. These include pericyclic minima and conical intersections, which are ultra-short-lived structures that dictate the reaction outcome. nih.gov Their existence and structure are primarily investigated through advanced spectroscopic methods and computational modeling. nih.govchemrxiv.org

Degradation By-products: Under certain conditions, the ring can be cleaved, leading to various by-products. For instance, reactions involving sugars and amino groups, known as Maillard reactions, produce reactive dicarbonyl intermediates like glyoxal (B1671930) and methylglyoxal. researchgate.net Similar degradation pathways for Benzoisothiazol-3-one could lead to the formation of analogous reactive carbonyl species and other low-molecular-weight compounds.

The use of this compound is invaluable for characterizing these species. By analyzing the mass-to-charge ratio and fragmentation patterns in mass spectrometry, researchers can identify intermediates and by-products that retain the 13C6-labeled benzene ring, distinguishing them from other species in the reaction mixture.

Computational Chemistry and Theoretical Studies on Benzoisothiazol 3 One 13c6

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of Benzoisothiazol-3-one-13C6. aun.edu.eg Methods like Density Functional Theory (DFT) are commonly employed to determine the molecule's structural and electronic properties. researchgate.net These calculations can model the molecule in the gas phase or simulate solvent effects to provide a more realistic representation. aun.edu.eg

The electronic structure is characterized by the distribution of electrons within the molecule, which dictates its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Molecular modeling studies on related 1,2-benzisothiazol-3-one derivatives, for instance in the context of their activity as caspase-3 inhibitors, provide insights into the interactions and electronic properties that govern their biological function. nih.gov

Calculations can also generate electron density maps and electrostatic potential maps, which visualize electron-rich and electron-poor regions. These maps are invaluable for predicting how the molecule will interact with other chemical species, identifying sites susceptible to nucleophilic or electrophilic attack. For Benzoisothiazol-3-one, the carbonyl group and the nitrogen and sulfur heteroatoms are key sites of electronic interest.

Table 1: Representative Calculated Electronic Properties for a Benzisothiazolone Scaffold Note: These values are illustrative for the general benzisothiazolone structure and would be nearly identical for the 13C6 isotopologue. Calculations are typically performed using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

| Property | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~ 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ulakbim.gov.trresearchgate.net For a relatively rigid molecule like this compound, MD simulations can explore its vibrational motions and interactions with its environment, such as a solvent or a biological receptor. nih.gov

The process involves:

Defining a Force Field: A set of parameters that describes the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Initialization: Assigning initial positions and velocities to all atoms in the system.

Simulation: Solving Newton's equations of motion iteratively for each atom, which generates a trajectory of the system's evolution over a specific period, typically from nanoseconds to microseconds. nih.gov

By analyzing the simulation trajectory, researchers can understand the molecule's conformational preferences and dynamic behavior. researchgate.net While the core benzisothiazolone ring system is planar and rigid, MD simulations can reveal the dynamics of any substituents and the molecule's interactions with surrounding molecules. In the context of drug design, MD simulations are used to understand how a ligand like a benzisothiazolone derivative fits and moves within the binding pocket of a target protein. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic properties, which can be used to interpret and verify experimental data.

NMR Chemical Shifts: The primary reason for synthesizing this compound is for use in studies involving ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Quantum chemical calculations can predict ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose. researchgate.net More recently, machine learning models trained on large datasets of experimental spectra have emerged as powerful tools for predicting ¹³C chemical shifts rapidly and accurately. st-andrews.ac.ukmestrelab.comcaspre.ca The isotopic labeling in this compound means that the six carbon atoms of the benzene (B151609) ring will be directly observed in a ¹³C NMR experiment, providing unambiguous signals for structural and binding studies.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on computational predictions for the parent compound. The ¹³C labeling makes these specific carbons the focus of NMR analysis.

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~165.5 |

| C3a (ring junction) | ~128.0 |

| C4 | ~125.0 |

| C5 | ~134.0 |

| C6 | ~127.5 |

| C7 | ~122.0 |

| C7a (ring junction) | ~140.0 |

IR Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum of a molecule. q-chem.com After optimizing the molecule's geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). q-chem.comliverpool.ac.uk Diagonalizing this matrix yields the vibrational frequencies and the corresponding atomic motions for each mode. q-chem.com The intensities of the IR bands, which depend on the change in the molecule's dipole moment during a vibration, can also be calculated. xmu.edu.cnfaccts.de These predicted spectra are invaluable for assigning experimental IR bands to specific molecular vibrations.

Table 3: Representative Calculated Vibrational Frequencies for Benzoisothiazol-3-one Note: Frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values. xmu.edu.cn

| Calculated Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 | Low | Aromatic C-H Stretch |

| ~1670 | High | C=O Carbonyl Stretch |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1340 | Medium | C-N Stretch / Ring Mode |

| ~850 | Medium | C-S Stretch |

| ~750 | High | C-H Out-of-plane Bending |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By modeling potential reaction pathways, researchers can identify intermediates and, crucially, locate the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the TS is key to understanding the kinetics of a reaction.

For reactions involving the benzisothiazolone scaffold, such as its synthesis or its interaction with biological targets, modeling can provide detailed insights. For example, in a copper-catalyzed synthesis of benzisothiazol-3(2H)-ones from 2-halobenzamides and carbon disulfide, theoretical modeling could be used to map out the consecutive S-C and S-N bond formation steps, identifying the structure and energy of the transition state for each step. researchgate.net

A TS calculation involves finding a first-order saddle point on the potential energy surface. q-chem.com This structure is a maximum in the direction of the reaction coordinate but a minimum in all other directions. A frequency calculation on a proposed TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. q-chem.com Molecular modeling has been used to understand the interaction of benzisothiazolone derivatives with enzymes like caspase-3, helping to delineate the putative binding mode and interactions that are key to its inhibitory activity. nih.gov

Free Energy Calculations for Reaction Thermodynamics and Kinetics

While quantum chemical calculations provide energies for stationary points (reactants, products, transition states), free energy calculations incorporate thermodynamic effects like temperature and entropy, offering a more complete picture of reaction thermodynamics and kinetics. numberanalytics.comgcnayanangal.com

Reaction Kinetics: The rate of a reaction is determined by the activation free energy (ΔG‡), which is the free energy difference between the reactants and the transition state. libretexts.org A higher activation barrier corresponds to a slower reaction. cbpbu.ac.in Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are sophisticated techniques used to compute free energy differences, especially in condensed phases where solvent effects are critical. numberanalytics.commpg.deboku.ac.at These methods involve creating a non-physical pathway between two states (e.g., reactant and product) and calculating the free energy change along that path. mpg.de Such calculations are essential for predicting reaction rates and equilibrium constants, providing a quantitative link between computational models and experimental reality. researchgate.net

Future Directions and Emerging Research Avenues

Development of Advanced Isotopic Labeling Methodologies

The synthesis of complex labeled molecules like Benzoisothiazol-3-one-13C6 is a cornerstone for future research. While classical methods for carbon isotope labeling have existed for decades, modern synthetic chemistry is continually refining these processes to be more efficient and versatile. imist.ma Future research will likely focus on developing more sophisticated and efficient "late-stage" labeling techniques. imist.ma

Current synthetic routes for aromatic compounds labeled with six carbon-13 atoms (a ¹³C₆-ring) often start with commercially available ¹³C₆-benzene. researchgate.netwsu.eduxml-journal.net This precursor undergoes a multi-step synthesis involving processes like nitration, reduction, acylation, and sulfonation to build the final complex molecule. wsu.eduxml-journal.net For this compound, this would involve synthesizing the labeled benzene (B151609) portion of the molecule before the final cyclization step that forms the isothiazole (B42339) ring.

Emerging methodologies, including advancements in flow chemistry and novel catalytic systems, promise to make the synthesis of such labeled compounds more cost-effective, achieve higher isotopic enrichment, and improve regioselectivity. x-chemrx.com These advancements are crucial for producing the high-purity this compound necessary for its use as a certified reference material and an internal standard in high-precision analytical tests. lgcstandards.comisotope.com

Integration with Hyphenated Analytical Techniques for Enhanced Resolution

This compound is an ideal internal standard for use with hyphenated analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netsigmaaldrich.comnih.govnih.gov This combination is central to the powerful methodology of Isotope Dilution Mass Spectrometry (IDMS). wikipedia.orgyoutube.com

In this approach, a known quantity of this compound is added to a sample at the beginning of the preparation process. wikipedia.org Because the labeled standard is chemically identical to the unlabeled analyte (BIT), it experiences the same losses during extraction, cleanup, and analysis. The mass spectrometer can distinguish between the labeled standard (M+6) and the native analyte based on their mass difference. By measuring the ratio of the two signals, analysts can determine the concentration of the original analyte with exceptional accuracy and precision, effectively canceling out matrix effects and variations in instrument response. researchgate.netyoutube.com

Studies have shown that ¹³C-labeled standards are often superior to deuterium (B1214612) (²H)-labeled standards because they are less likely to exhibit chromatographic separation from the analyte (the "isotope effect") and are not susceptible to hydrogen-deuterium exchange, leading to more reliable quantification. nih.gov Future research will continue to expand the application of this method for detecting and quantifying BIT in increasingly complex matrices, such as environmental samples, consumer products, and biological tissues. nih.govnih.govanalytice.com

Table 1: Hyphenated Techniques for Isothiazolinone Analysis This table is interactive. Click on headers to sort.

| Technique | Analyte(s) Including BIT | Matrix | Purpose | Reference(s) |

|---|---|---|---|---|

| LC-MS/MS | Benzisothiazolinone (BIT) | Rat Plasma, Urine, Tissues | Pharmacokinetic Studies | nih.govnih.gov |

| LC-MS/MS | BIT, MI, CMI, Bronopol | Washing-Up Liquid | Quantification | N/A |

| LC-MS/MS | Benzisothiazolinone | Soil | Environmental Monitoring | sigmaaldrich.comsigmaaldrich.com |

| GC-MS | Benzisothiazolinone | Process Water from Paint | Environmental Monitoring |

Exploration of this compound in Novel Material Science Applications

While the primary application of this compound is in analytical chemistry, its role as an isotopic tracer opens up new research avenues in material science. The unlabeled parent compound, BIT, is widely used as a preservative to protect materials like paints, coatings, adhesives, and textiles from microbial degradation. chemeurope.comwikipedia.org However, the long-term fate of this biocide within the materials and its potential for leaching into the environment are significant concerns.

Future studies can employ this compound as a tracer to precisely track the migration, distribution, and degradation of BIT within various material matrices over time. By incorporating the labeled compound into a material formulation, researchers can use sensitive mass spectrometry techniques to:

Quantify the rate of leaching from a painted surface or a treated textile under different environmental conditions.

Map the distribution of the biocide within a polymer matrix.

Identify and quantify degradation products, providing insights into the material's long-term stability and environmental impact.

This knowledge will be invaluable for designing more durable and environmentally benign materials, optimizing the use of biocides, and developing predictive models for material performance and environmental risk assessment.

Synergistic Experimental and Computational Research Frameworks

The synergy between experimental analysis and computational chemistry offers a powerful framework for understanding the fundamental properties of isotopically labeled compounds. Experimental techniques can provide precise measurements of a molecule's structure and energetics, while computational models can offer a deeper, atom-level interpretation of these results.

For the unlabeled 1,2-benzisothiazol-3(2H)-one, researchers have already combined experimental methods like combustion calorimetry with computational approaches such as Density Functional Theory (DFT) to study its thermochemical properties and aromaticity. This synergistic approach allows for the validation of computational models against real-world data and provides insights into structure-energy relationships.

This framework can be extended to this compound. For example, computational models can predict how the substitution of ¹²C with ¹³C will affect the molecule's vibrational frequencies. These predictions can then be experimentally verified using infrared spectroscopy. Such studies would not only deepen the fundamental understanding of isotope effects but also refine the computational tools used for predicting the properties of other labeled compounds, aiding in the design of new tracers and standards.

Role in Standardizing Quantitative Chemical Measurements

The most critical role for this compound in future research is in the standardization of quantitative chemical measurements. Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method of measurement, meaning it can deliver results of the highest metrological quality with a direct linkage to the International System of Units (SI). rsc.org

By serving as the internal standard in IDMS protocols, this compound is essential for:

Developing Certified Reference Materials (CRMs): High-purity, well-characterized CRMs are vital for quality control, enabling laboratories to validate their analytical methods and ensure the accuracy of their results. lgcstandards.com

Establishing Reference Methods: IDMS methods using this compound can be established as "gold standard" reference methods against which other, more routine analytical methods can be compared and validated. dntb.gov.ua

Ensuring Comparability of Data: The widespread use of standardized methods and CRMs allows for the direct comparison of data generated by different laboratories at different times, which is crucial for regulatory monitoring, environmental assessment, and international trade.

As the need for accurate and reliable quantification of biocides in environmental and consumer products grows, the role of this compound as a cornerstone for standardization will become increasingly important. youtube.com

Table 2: Chemical Compound Information

| Compound Name | Abbreviation | Chemical Formula | Labeled Formula | CAS Number | Labeled CAS Number |

|---|---|---|---|---|---|

| Benzoisothiazol-3-one | BIT | C₇H₅NOS | ¹³C₆C H₅NOS | 2634-33-5 | 1329616-16-1 |

| Methylisothiazolinone | MI | C₄H₅NOS | N/A | 2682-20-4 | N/A |

| 5-Chloro-2-methyl-4-isothiazolin-3-one | CMI | C₄H₄ClNOS | N/A | 26172-55-4 | N/A |

| 2-Bromo-2-nitro-1,3-propanediol | Bronopol | C₃H₆BrNO₄ | N/A | 52-51-7 | N/A |

| Carbendazim | N/A | C₉H₉N₃O₂ | N/A | 10605-21-7 | N/A |

| Diuron | N/A | C₉H₁₀Cl₂N₂O | N/A | 330-54-1 | N/A |

| Phenacetin | N/A | C₁₀H₁₃NO₂ | N/A | 62-44-2 | N/A |

Q & A

Q. How is Benzoisothiazol-3-one-13C6^{13}\text{C}_613C6 synthesized and characterized in isotopic labeling studies?

Methodological Answer: The synthesis of Benzoisothiazol-3-one- typically involves isotopic labeling during precursor preparation. For example, -enriched benzaldehyde or thiourea derivatives may be used to introduce the labeled carbons into the heterocyclic ring. Key steps include cyclization under controlled conditions (e.g., using NaH/CHCN or TFA for deprotection) . Characterization relies on NMR to confirm isotopic enrichment and LC-MS for purity validation. The compound’s CAS registry (listed in vendor catalogs) ensures traceability in collaborative studies .

Q. What are the critical handling and storage protocols for this compound^{13}\text{C}_613C6 to ensure stability?

Methodological Answer: Benzoisothiazol-3-one- is sensitive to heat and moisture. Storage should occur in airtight containers under inert gas (N) at 2–8°C. Decomposition at elevated temperatures releases toxic NO and SO gases, necessitating fume hood use during handling . Physical properties (melting point: 136°C, flash point: 67°C) guide safe experimental setups. Compatibility with solvents like THF and CHCN is confirmed, but avoid strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Q. How does isotopic labeling with 13C6^{13}\text{C}_613C6 enhance mechanistic studies in benzisothiazolone derivatives?

Methodological Answer: The label enables precise tracking of metabolic or degradation pathways via isotope-ratio mass spectrometry (IRMS) or -enriched NMR. For example, in pharmacokinetic studies, isotopic tracing clarifies hepatic metabolism or hydrolytic cleavage mechanisms. Labeled derivatives also reduce signal overlap in complex biological matrices, improving quantification accuracy in LC-MS workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between Benzoisothiazol-3-one derivatives and structurally similar heterocycles (e.g., benzisoxazoles)?

Methodological Answer: Contradictions often arise from differences in electronic effects (e.g., S vs. O electronegativity) or steric hindrance. Systematic structure-activity relationship (SAR) studies should compare substituent positions (e.g., 1,2- vs. 1,3-substitution) using computational modeling (DFT for charge distribution) and in vitro assays (e.g., MIC for antimicrobial activity). For instance, benzisothiazolones exhibit higher electrophilicity at the 3-position, enhancing covalent binding to target enzymes compared to benzisoxazoles .

Q. What experimental strategies optimize reaction yields in synthesizing this compound^{13}\text{C}_613C6 derivatives under varying conditions?

Methodological Answer: Yield optimization requires screening catalysts (e.g., PdCl(PPh) for cross-coupling) and solvents (e.g., THF for SN2 reactions). For example, coupling labeled intermediates with amino acids (via CDI/THF activation) improves solubility and reduces side reactions. Reaction monitoring via TLC or in situ IR spectroscopy identifies optimal quenching points. Recent studies achieved >80% yields using LiOH/HO for selective hydrolysis of tert-butyl esters .

Q. How do decomposition pathways of this compound^{13}\text{C}_613C6 under thermal or photolytic stress impact experimental reproducibility?

Methodological Answer: Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 6 months) reveal decomposition kinetics. For instance, heating above 150°C generates -labeled SO, detectable via GC-MS. Photolytic degradation under UV light requires quartz reactors with dark controls. Mitigation involves adding radical scavengers (e.g., BHT) and using amber glassware for storage .

Q. What advanced spectral techniques differentiate this compound^{13}\text{C}_613C6 from its non-labeled analog in complex mixtures?

Methodological Answer: High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters (e.g., M+6 peak for ). 2D - HSQC NMR maps carbon-proton correlations, while isotope-edited IR spectroscopy identifies labeled vibrational modes (e.g., C=S stretch at ~1100 cm). These techniques are critical for verifying isotopic purity in metabolic tracer studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.